Cas no 1092287-10-9 (1,5-Dibromoisoquinoline)

1,5-ジブロモイソキノリンは、有機合成中間体として重要な化合物です。分子式C9H5Br2Nで表されるこの物質は、イソキノリン骨格の1位と5位にブロム原子が導入された構造を持ち、高い反応性を示します。特にパラジウムカップリング反応などのクロスカップリング反応において優れた反応性を発揮し、医薬品や機能性材料の合成において有用な中間体となります。結晶性が良好で取り扱いが比較的容易であり、安定した品質が特徴です。また、求電子置換反応や求核置換反応にも適した特性を持ち、多様な誘導体合成が可能です。

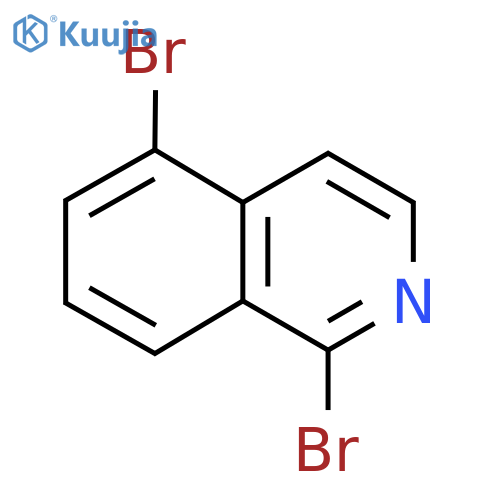

1,5-Dibromoisoquinoline structure

商品名:1,5-Dibromoisoquinoline

CAS番号:1092287-10-9

MF:C9H5Br2N

メガワット:286.950700521469

CID:4679644

1,5-Dibromoisoquinoline 化学的及び物理的性質

名前と識別子

-

- 1,5-dibromoisoquinoline

- 1,5-Dibromo-isoquinoline

- 1,5-Dibromoisoquinoline

-

- インチ: 1S/C9H5Br2N/c10-8-3-1-2-7-6(8)4-5-12-9(7)11/h1-5H

- InChIKey: SKYCABFBFRHWLJ-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=CC2C(=NC=CC=21)Br

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 163

- トポロジー分子極性表面積: 12.9

1,5-Dibromoisoquinoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-398204-0.05g |

1,5-dibromoisoquinoline |

1092287-10-9 | 95.0% | 0.05g |

$600.0 | 2025-03-16 | |

| Enamine | EN300-398204-0.5g |

1,5-dibromoisoquinoline |

1092287-10-9 | 95.0% | 0.5g |

$685.0 | 2025-03-16 | |

| Enamine | EN300-398204-0.1g |

1,5-dibromoisoquinoline |

1092287-10-9 | 95.0% | 0.1g |

$628.0 | 2025-03-16 | |

| Chemenu | CM261628-1g |

1,5-Dibromoisoquinoline |

1092287-10-9 | 97% | 1g |

$677 | 2023-11-25 | |

| Enamine | EN300-398204-0.25g |

1,5-dibromoisoquinoline |

1092287-10-9 | 95.0% | 0.25g |

$657.0 | 2025-03-16 | |

| Enamine | EN300-398204-2.5g |

1,5-dibromoisoquinoline |

1092287-10-9 | 95.0% | 2.5g |

$1399.0 | 2025-03-16 | |

| TRC | D199150-250mg |

1,5-Dibromoisoquinoline |

1092287-10-9 | 250mg |

$ 885.00 | 2022-06-05 | ||

| TRC | D199150-500mg |

1,5-Dibromoisoquinoline |

1092287-10-9 | 500mg |

$ 1465.00 | 2022-06-05 | ||

| Chemenu | CM261628-5g |

1,5-Dibromoisoquinoline |

1092287-10-9 | 97% | 5g |

$1337 | 2021-08-18 | |

| Enamine | EN300-398204-5.0g |

1,5-dibromoisoquinoline |

1092287-10-9 | 95.0% | 5.0g |

$2070.0 | 2025-03-16 |

1,5-Dibromoisoquinoline 関連文献

-

Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

-

Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653

-

5. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656

1092287-10-9 (1,5-Dibromoisoquinoline) 関連製品

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬